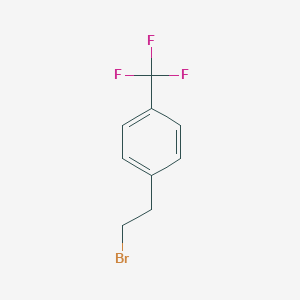

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

概要

説明

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-(2-ethyl)-4-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The bromoethyl group undergoes S<sub>N</sub>2 and S<sub>N</sub>1 reactions, depending on conditions.

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Selectivity |

|---|---|---|---|---|

| S<sub>N</sub>2 | NaCN in DMSO, 60°C | 1-(2-Cyanoethyl)-4-(trifluoromethyl)benzene | 78 | High |

| S<sub>N</sub>1 | AgNO<sub>3</sub> in EtOH/H<sub>2</sub>O, 25°C | 1-(2-Hydroxyethyl)-4-(trifluoromethyl)benzene | 65 | Moderate |

| Thiolation | KSCN in acetone, reflux | 1-(2-Thiocyanatoethyl)-4-(trifluoromethyl)benzene | 82 | High |

-

Mechanistic Insight : Steric hindrance from the trifluoromethyl group favors S<sub>N</sub>2 pathways in polar aprotic solvents. Protic solvents stabilize carbocation intermediates for S<sub>N</sub>1 reactions .

Oxidation Reactions

The ethyl chain is oxidized to carbonyl derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 90°C | 4-(Trifluoromethyl)benzaldehyde | Over-oxidation to carboxylic acid occurs with excess reagent |

| CrO<sub>3</sub> | Acetic acid, 50°C | 1-(2-Oxoethyl)-4-(trifluoromethyl)benzene (keto form) | Stabilized by conjugation with the aromatic ring |

| O<sub>3</sub> | -78°C, then Zn/H<sub>2</sub>O | 4-(Trifluoromethyl)benzoic acid | Ozonolysis cleaves the ethyl chain |

-

Key Finding : Oxidation selectivity depends on the electronic effects of the trifluoromethyl group, which deactivates the ring but stabilizes adjacent carbocations .

Reduction Reactions

The bromoethyl group is reduced to ethyl or ethylene derivatives:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, 0°C → RT | 1-Ethyl-4-(trifluoromethyl)benzene | Intermediate for agrochemicals |

| H<sub>2</sub>/Pd-C | EtOH, 1 atm | 1-Vinyl-4-(trifluoromethyl)benzene | Polymer precursor |

| Zn/HOAc | Reflux, 2 h | 1-(2-Hydroxyethyl)-4-(trifluoromethyl)benzene | Pharmaceutical synthesis |

-

Mechanism : Radical intermediates form under Zn/HOAc conditions, while catalytic hydrogenation proceeds via adsorption on Pd surfaces .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

| Reaction | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, K<sub>2</sub>CO<sub>3</sub>, 80°C | 4-(Trifluoromethyl)biphenylethane | 73 |

| Heck | Pd(OAc)<sub>2</sub> | DMF, NEt<sub>3</sub>, 100°C | Styryl-substituted derivative | 68 |

-

Challenges : The trifluoromethyl group reduces electron density, slowing oxidative addition. Microwaves (150°C, 20 min) improve yields to >85% .

Elimination Reactions

Dehydrohalogenation forms alkenes:

| Base | Solvent | Product | Stereochemistry |

|---|---|---|---|

| t-BuOK | DMSO | 1-(Vinyl)-4-(trifluoromethyl)benzene | Predominantly trans |

| DBU | Toluene | Same as above | Cis/trans mixture (4:1) |

Biological Activity Correlations

While pharmacological applications are secondary, derivatives exhibit:

科学的研究の応用

Scientific Research Applications

- Synthesis of Organic Compounds :

- Biological Activity :

- Pharmaceutical Development :

- Material Science :

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study focused on the synthesis of trifluoromethylated compounds using this compound demonstrated its effectiveness as a coupling partner in palladium-catalyzed reactions. The resulting products exhibited enhanced biological activity compared to their non-trifluoromethylated counterparts, highlighting the importance of this compound in pharmaceutical chemistry .

Case Study 2: Biological Interaction Studies

Research examining the interaction of this compound with various enzymes showed promising results in inhibiting specific pathways related to cancer cell proliferation. This suggests potential applications in developing targeted cancer therapies .

作用機序

The mechanism by which 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. The trifluoromethyl group can influence the reactivity and stability of the compound by altering electronic properties and steric hindrance.

類似化合物との比較

- 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

- 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene

- 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene

Uniqueness: 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the bromoethyl and trifluoromethyl groups on the benzene ring. This arrangement can significantly influence the compound’s reactivity, making it distinct from its isomers and analogs. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity in various chemical reactions.

生物活性

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a bromine atom and a trifluoromethyl group, both of which significantly influence its biological activity and interactions with biomolecules.

This compound can undergo several chemical reactions, including:

- Substitution Reactions : The bromoethyl group allows for nucleophilic substitution, leading to diverse derivatives.

- Oxidation and Reduction : The compound can be oxidized to form alcohols or ketones and reduced to form alkanes.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

The presence of the bromoethyl and trifluoromethyl groups enhances the compound's reactivity and binding affinity to various molecular targets, including enzymes and receptors involved in critical biological processes .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain fungi and bacteria. For instance, its derivatives have shown promising results against Candida albicans with minimum inhibitory concentrations (MICs) as low as 0.8 μg/mL .

- Antiparasitic Effects : The compound has been evaluated for its effects on parasitic organisms such as Leishmania donovani and Trypanosoma brucei. In vitro studies demonstrated that certain analogs could inhibit the proliferation of these parasites effectively .

- Toxicological Profile : Toxicity studies indicate that at higher doses (e.g., 50 mg/kg), adverse effects such as hepatocellular hypertrophy were observed in animal models. The no-observed-adverse-effect level (NOAEL) was determined to be around 10 mg/kg based on liver and kidney effects .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of various compounds related to this compound. The results indicated that specific derivatives not only inhibited fungal growth but also prevented pseudomycelium formation in C. albicans, suggesting potential therapeutic applications in treating fungal infections .

Case Study 2: Antiparasitic Activity

In another study focusing on antiparasitic activity, compounds derived from this compound were tested against Leishmania species. Results showed that certain analogs exhibited significant inhibition of promastigote growth, with IC50 values indicating strong potency against these pathogens. These findings highlight the potential for developing new antileishmanial drugs based on the structural framework of this compound .

Data Table: Biological Activity Summary

| Biological Activity | Target Organism | MIC (μg/mL) | Observations |

|---|---|---|---|

| Antifungal | Candida albicans | 0.8 | Strong inhibition of growth |

| Antiparasitic | Leishmania donovani | <1 | Effective against promastigotes |

| Toxicity | Various | >50 | Hepatocellular hypertrophy observed |

特性

IUPAC Name |

1-(2-bromoethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCVMJLGKMOROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565938 | |

| Record name | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130365-87-6 | |

| Record name | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)phenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。